molecular formula C18H13N3O3 B2666840 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 2319923-03-8

2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2666840
CAS No.: 2319923-03-8
M. Wt: 319.32
InChI Key: LHZHQJSCTSSWOK-UHFFFAOYSA-N
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Description

2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of chromenylquinazolinones This compound is characterized by the presence of a chromene ring fused with a quinazolinone structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate amine.

    Formation of the Quinazolinone Ring: The quinazolinone ring is formed through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one derivatives: Compounds with similar structures but different substituents on the chromene or quinazolinone rings.

    Chromenylquinazolinones: A broader class of compounds with similar core structures but varying functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy and imino groups, along with the fused chromene and quinazolinone rings, make it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-imino-8-methoxychromen-3-yl)-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-14-8-4-5-10-9-12(16(19)24-15(10)14)17-20-13-7-3-2-6-11(13)18(22)21-17/h2-9,11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQVNCHULEZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C3=NC(=O)C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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